(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one: is a complex organic compound with a unique structure that includes a nitroso group and a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core bicyclic structure. The nitroso group can be introduced through nitration reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitroso group in (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo oxidation reactions to form nitro compounds.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Uniqueness: The unique combination of the nitroso group and the fused bicyclic system in (1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one distinguishes it from other similar compounds. This structure imparts specific chemical reactivity and biological activity that can be leveraged in various applications.
Properties
IUPAC Name |
(1S,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLBVWHEGYDNW-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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